8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core with a sulfonyl group at position 8 and a 3-fluorophenyl substituent at position 2.
Properties
IUPAC Name |
8-(2,5-dimethylphenyl)sulfonyl-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-14-6-7-15(2)18(12-14)29(27,28)25-10-8-21(9-11-25)23-19(20(26)24-21)16-4-3-5-17(22)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHBSSPDCHPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is part of a class of triazaspirocycles that have garnered attention due to their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 433.5 g/mol. The structure features a spirocyclic framework that contributes to its biological activity.
Biological Activity Overview
Triazaspirocycles, including the compound , exhibit a range of biological activities:
- Anticancer Activity : Research has indicated that triazaspirocycles can inhibit tumor growth and have potential as anticancer agents. For instance, compounds with similar structures have been shown to affect pathways involved in cancer progression, such as the WNT/β-catenin signaling pathway .
- Myelostimulating Effects : Some derivatives of triazaspirocycles are reported to enhance hematopoiesis in models of myelodepressive syndromes induced by cyclophosphamide. They accelerate the regeneration of lymphocyte and granulocyte pools in bone marrow .
1. Anticancer Mechanisms
A study focusing on structurally related compounds demonstrated their ability to modulate the WNT signaling pathway. The inhibition of DVL (Dishevelled), a key component in this pathway, was linked to reduced tumor cell proliferation .
2. Myelostimulation
In a study evaluating the myelostimulating activity of triazaspiro[4.5]decane derivatives, significant increases in lymphocyte and granulocyte levels were observed post-treatment in animal models. This suggests potential therapeutic applications in treating conditions like neutropenia .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of WNT/β-catenin signaling | |
| Myelostimulation | Acceleration of hematopoiesis | |
| Neuroprotective | Potential anticonvulsant properties |
Synthesis Methods
The synthesis of triazaspirocycles typically involves multi-step organic reactions, including cycloaddition and functionalization techniques. Recent advancements have improved the efficiency and yield of these synthetic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs; †Calculated from ’s XLogP3 value.
Key Structural Differences
- Sulfonyl vs. Hydroxy/Methoxy Groups: The target compound’s 2,5-dimethylphenylsulfonyl group distinguishes it from spirotetramat-enol, which has a hydroxy and methoxy group at positions 4 and 8, respectively. Sulfonyl groups generally increase metabolic stability but may reduce water solubility compared to hydroxylated analogs .
- Fluorophenyl vs. Chlorophenyl Substituents : The 3-fluorophenyl group in the target compound contrasts with the 3-chlorophenyl in ’s derivative. Fluorine’s electronegativity and smaller atomic radius may enhance binding specificity in biological targets compared to chlorine .
- Spirocyclic Core Variations: Unlike spirodiclofen (a tetramic acid derivative), the target compound’s triazaspirodecenone core likely interacts differently with biological targets, such as insect acetyl-CoA carboxylase (a known target for spirotetramat) .
Pharmacological and Toxicological Profiles
- Spirotetramat-enol Metabolite: Exhibits systemic insecticidal activity by inhibiting lipid synthesis. It is 10 times more toxic than its parent compound in certain metabolic pathways .
- G610-0415 : While explicit activity data are absent, its logP (4.71) suggests moderate lipophilicity, favoring membrane penetration in insects. The chloro-fluorophenyl moiety may enhance environmental persistence .
- The 3-fluorophenyl group may reduce oxidative metabolism, extending half-life .
Regulatory and Residue Considerations
- Residue Definitions: Spirotetramat-enol is regulated as part of the “total residue” in crops, with maximum residue levels (MRLs) established for brassica vegetables (7 mg/kg) and stone fruits (1 mg/kg) .
- Fat Solubility: Unlike spirotetramat-enol (non-fat-soluble), the target compound’s sulfonyl group may increase fat solubility, necessitating distinct residue monitoring protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
